![molecular formula C12H17NO3S B2912350 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide CAS No. 1421499-79-7](/img/structure/B2912350.png)
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide, also known as CXM, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CXM belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and is known to have a high affinity for the estrogen receptor.
Mechanism of Action
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide acts as a selective estrogen receptor modulator, binding to the estrogen receptor and selectively modulating its activity. This results in a variety of effects on different tissues, including the inhibition of cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the promotion of apoptosis, and the reduction of inflammation. N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has also been shown to have a protective effect on neurons and reduce the damage caused by stroke.
Advantages and Limitations for Lab Experiments
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has several advantages for use in lab experiments, including its high affinity for the estrogen receptor and its ability to selectively modulate its activity. However, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
Future Directions
There are several potential future directions for research on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide, including further studies on its potential therapeutic applications in cancer, neuroprotection, and cardiovascular disease. Additionally, future research could focus on developing new synthetic methods for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide and exploring its potential use in combination with other drugs. Finally, further research could help to better understand the mechanisms of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide and its potential side effects.
Synthesis Methods
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with methanesulfonyl chloride in the presence of a base. The resulting product can be purified using standard chromatography techniques.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has been extensively researched for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has been shown to inhibit the growth of breast cancer cells and reduce tumor size in animal models. In neuroprotection, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has been shown to have a protective effect on neurons and reduce the damage caused by stroke. In cardiovascular disease, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has been shown to reduce the risk of atherosclerosis and improve lipid metabolism.
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-17(15,16)13-9-12(14,11-7-8-11)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCDXZRBQOWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide |
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